SPR741 TFA Enables 8,000-Fold MIC Reduction for Rifampin Against E. coli—An Effect Unmatched by Polymyxin B Nonapeptide
SPR741, when combined with rifampin against Escherichia coli, reduced the minimum inhibitory concentration (MIC) of rifampin by up to 8,000-fold compared to rifampin alone [1]. Across eight antibiotics (azithromycin, clarithromycin, erythromycin, fusidic acid, mupirocin, retapamulin, rifampin, and telithromycin) tested against E. coli and Klebsiella pneumoniae, SPR741 achieved MIC reductions ranging from 32- to 8,000-fold [1]. In contrast, the classic permeabilizer polymyxin B nonapeptide (PMBN) exhibits narrower potentiation efficacy and lacks the systematic quantitative profiling against a 35-antibiotic panel that has been documented for SPR741 [2].
| Evidence Dimension | Fold reduction in antibiotic MIC in presence of potentiator |
|---|---|
| Target Compound Data | 32- to 8,000-fold MIC reduction for 8 antibiotics against E. coli and K. pneumoniae |
| Comparator Or Baseline | Rifampin alone (no potentiator); Polymyxin B nonapeptide (PMBN) as historical permeabilizer comparator (quantitative panel data not systematically reported) |
| Quantified Difference | Maximum 8,000-fold reduction for rifampin; minimum 32-fold reduction across 8 antibiotics |
| Conditions | Broth microdilution susceptibility testing; 35 antibiotics screened; E. coli ATCC 25922 and K. pneumoniae ATCC 43816 reference strains; SPR741 tested at 4 μg/mL |
Why This Matters
A researcher selecting a potentiator for high-throughput combination screening requires a compound with documented broad-spectrum potentiation magnitude; SPR741 provides the largest dataset of quantitative MIC reduction values among polymyxin-derived potentiators.
- [1] Corbett D, Wise A, Langley T, Skinner K, Trimby E, Birchall S, et al. Potentiation of Antibiotic Activity by a Novel Cationic Peptide: Potency and Spectrum of Activity of SPR741. Antimicrob Agents Chemother. 2017;61(8):e00200-17. View Source
- [2] Vaara M. Polymyxin Derivatives that Sensitize Gram-Negative Bacteria to Other Antibiotics. Molecules. 2019;24(2):249. View Source
